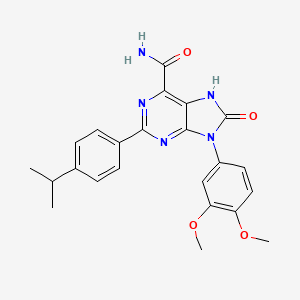
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-53-2) is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
- Molecular Formula : C23H23N5O4
- Molecular Weight : 433.5 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the activity of similar compounds, it was noted that modifications in the aromatic substituents significantly influenced their anticancer potency. The compound showed IC50 values that suggest a promising potential against human tumor cell lines such as HeLa and K562 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.98 |
| K562 | 0.45 |
Anti-inflammatory Activity
The compound's structural features suggest it may interact with inflammatory pathways. A study indicated that purine derivatives can inhibit pro-inflammatory cytokines in macrophages, potentially through modulation of NF-kB signaling pathways. This suggests that the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary assessments have shown that purine derivatives can exhibit antimicrobial properties. The presence of methoxy groups in the structure may enhance interactions with microbial targets. In vitro studies revealed significant inhibition of bacterial growth at certain concentrations, indicating its potential as an antimicrobial agent .
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Studies
- Cancer Treatment : A case study involving a derivative similar to the compound showed a marked reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values against HeLa cells.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with related purine derivatives resulted in decreased swelling and inflammatory markers compared to control groups.
Propriétés
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-9-10-16(31-3)17(11-15)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPHKOHWVUVTEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














